Product packaging for Diketopiperazine moexiprilat(Cat. No.:CAS No. 112468-23-2)

Diketopiperazine moexiprilat

Cat. No.: B12762737
CAS No.: 112468-23-2
M. Wt: 452.5 g/mol
InChI Key: IIPIDAGAGXRRKJ-YSSFQJQWSA-N
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Description

Diketopiperazine Moexiprilat is a identified metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, Moexipril . Research into this compound is valuable for investigating the metabolic pathway and pharmacokinetic profile of Moexipril. Studies indicate that both Moexipril and its active metabolite, Moexiprilat, undergo conversion to diketopiperazine derivatives . This cyclization process is a key area of interest for understanding the in vivo stability and degradation pathways of dipeptide-based pharmaceuticals . Scientists utilize this compound in metabolic stability assays, degradation kinetic studies, and for the development of analytical methods for quantifying drug metabolites in biological samples. This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N2O6 B12762737 Diketopiperazine moexiprilat CAS No. 112468-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112468-23-2

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid

InChI

InChI=1S/C25H28N2O6/c1-15-23(28)26-14-18-13-22(33-3)21(32-2)12-17(18)11-20(26)24(29)27(15)19(25(30)31)10-9-16-7-5-4-6-8-16/h4-8,12-13,15,19-20H,9-11,14H2,1-3H3,(H,30,31)/t15-,19-,20-/m0/s1

InChI Key

IIPIDAGAGXRRKJ-YSSFQJQWSA-N

Isomeric SMILES

C[C@H]1C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O)OC)OC

Canonical SMILES

CC1C(=O)N2CC3=CC(=C(C=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O)OC)OC

Origin of Product

United States

Formation Mechanisms and Pathways of Diketopiperazine Moexiprilat

Elucidation of Intramolecular Cyclization as a Primary Degradation Pathway

The principal mechanism for the degradation of moexiprilat (B1677388) into its diketopiperazine form is an intramolecular cyclization reaction. nih.govresearchgate.net This process, also described as intramolecular aminolysis, involves the nucleophilic attack of the N-terminal nitrogen of the dipeptide structure on an amide carbonyl group. nih.govnih.gov This reaction results in the formation of a stable, six-membered piperazinedione ring, known as a diketopiperazine (DKP). nih.govwikipedia.org

This cyclization is a significant degradation pathway for moexiprilat and its prodrug, moexipril (B10654). researchgate.netfda.gov Studies have shown that under specific conditions, particularly in aqueous solutions at or below pH 8.0, the formation of diketopiperazine from moexiprilat can account for over 65% of the degradation process. nih.gov This indicates that intramolecular cyclization is a dominant and kinetically favored pathway for the breakdown of the parent compound in certain environments. nih.gov The reaction is a common side reaction in peptide chemistry, leading to the cleavage of the peptide chain and the formation of the DKP byproduct. nih.gov

Hydrolysis-Dependent Formation Under Specific pH Regimes

The degradation of moexiprilat and the subsequent formation of its diketopiperazine derivative are profoundly influenced by the pH of the solution. nih.govucl.ac.uk The rate and dominant mechanism of degradation shift significantly between acidic and basic conditions.

Under acidic to neutral conditions (pH ≤ 8.0), the degradation of moexiprilat is primarily driven by intramolecular aminolysis, leading directly to the formation of diketopiperazine. nih.gov Research on the prodrug moexipril demonstrates that at a pH of 4 or lower, intramolecular cyclization is responsible for more than 93% of its degradation into moexipril diketopiperazine. ucl.ac.uknih.gov A similar pH-dependent pathway is observed for moexiprilat, where the formation of its diketopiperazine is the major degradation route in acidic to neutral aqueous solutions. nih.gov In this pH range, the cyclization process accounts for the majority of the degradation observed. nih.gov

In basic environments (pH > 5), the degradation landscape changes. For the prodrug moexipril, hydrolysis of the ethyl ester bond is the predominant reaction, yielding the active metabolite, moexiprilat. ucl.ac.uksemanticscholar.org

For moexiprilat itself, as the pH increases above 8.0, the rate of diketopiperazine formation begins to decrease, while the rate of amide bond hydrolysis increases. nih.gov Both degradation mechanisms—intramolecular cyclization and amide hydrolysis—coexist under these mildly basic conditions. nih.gov However, as the pH continues to rise above 11.0, amide hydrolysis becomes the dominant degradation pathway. nih.gov

pH RangePrimary Degradation Pathway for MoexiprilatConsequence
≤ 8.0 Intramolecular Aminolysis (Cyclization) nih.govFormation of Diketopiperazine Moexiprilat (>65% of degradation) nih.gov
> 8.0 Competing Intramolecular Cyclization and Amide Hydrolysis nih.govDecreasing formation of this compound as amide hydrolysis increases nih.gov
> 11.0 Amide Hydrolysis nih.govAmide hydrolysis dominates over cyclization nih.gov

Influence of External Environmental Factors on Formation Kinetics

Beyond pH, other environmental factors, including temperature and the presence of organic solvents, play a crucial role in the kinetics of this compound formation.

Effect of Temperature on Moexiprilat Degradation Kinetics Degradation kinetics were studied at the following temperatures to determine the effect on reaction rates.

50 °C nih.gov

60 °C nih.gov

80 °C nih.gov

The presence of organic solvents can have a profound effect on the degradation of moexipril and, consequently, on the formation of its diketopiperazine derivative. ucl.ac.ukptfarm.pl The type of solvent can influence reaction kinetics by altering the polarity of the medium and the solubility of the reactants. researchgate.netnih.gov For instance, studies on moexipril hydrochloride have noted that organic solvents impact the degradation kinetics and the formation of products. ptfarm.pl The specific mechanisms can involve changes in the solvation of the transition state for the intramolecular cyclization reaction, potentially promoting the formation of the diketopiperazine ring system over hydrolytic pathways. nih.gov

Impact of Relative Humidity on Solid-State this compound Formation

The presence of moisture significantly influences the degradation pathways of moexipril in the solid state. ucl.ac.uknih.gov Studies have shown that under conditions of elevated relative humidity (RH), the degradation of moexipril hydrochloride is accelerated. nih.govptfarm.pl

At a temperature of 363 K, the rate of moexipril hydrochloride decomposition increases with rising RH. nih.govptfarm.pl For instance, in a study investigating the effect of humidity on moexipril hydrochloride stability, samples were stored at various RH levels (50.9%, 60.5%, 66.5%, and 76.4%) at a constant temperature. ptfarm.pl The results indicated a direct relationship between the percentage of RH and the degradation rate constant. nih.govptfarm.pl

Under humid conditions (e.g., ~76.4% RH), moexipril hydrochloride degrades via two primary pathways: hydrolysis of the ester bond to form moexiprilat and intramolecular cyclization to yield the diketopiperazine derivative. researchgate.netresearchgate.netresearchgate.net In contrast, under dry air conditions (RH ~0%), the formation of the diketopiperazine derivative is the predominant degradation pathway. researchgate.netresearchgate.net This suggests that water molecules facilitate the hydrolytic pathway, while the absence of moisture favors the intramolecular cyclization reaction. researchgate.netsmolecule.com

The following table summarizes the degradation products of moexipril under different humidity conditions:

Condition Primary Degradation Products References
High Relative Humidity (~76.4% RH)Moexiprilat, this compound researchgate.netresearchgate.netresearchgate.net
Dry Air (~0% RH)This compound researchgate.netresearchgate.net

Comparative Analysis of Diketopiperazine Formation Across Structurally Related ACEIs (e.g., Ramipril (B1678797), Imidapril (B193102), Cilazapril)

The intramolecular cyclization to form a diketopiperazine derivative is a degradation pathway observed in several ACE inhibitors that share a similar N-carboxyalkyl dipeptide structure. nih.govresearchgate.netresearchgate.net

Ramipril: Similar to moexipril, ramipril degrades to form a diketopiperazine derivative, particularly under dry conditions. smolecule.commdpi.com Under humid conditions, ramipril also undergoes hydrolysis to ramiprilat (B1678798) alongside diketopiperazine formation. mdpi.comnih.gov The formation of ramipril diketopiperazine is a significant degradation pathway. chromatographyonline.com

Imidapril: Imidapril hydrochloride also degrades to form a diketopiperazine derivative through intramolecular cyclization, especially under conditions of increased temperature and dry air. researchgate.netresearchgate.netnih.govnih.gov Under high moisture conditions, imidapril degrades into both its active metabolite, imidaprilat, and the diketopiperazine derivative. researchgate.netresearchgate.netresearchgate.netptfarm.pl

Cilazapril (B1669026): In contrast to moexipril, ramipril, and imidapril, cilazapril is reported to be more stable and shows less tendency to form a diketopiperazine derivative. uni-regensburg.de Its major degradation product is its active metabolite, cilazaprilat, formed through hydrolysis. uni-regensburg.denih.gov The conformationally constrained structure of cilazapril may hinder the intramolecular cyclization process. uni-regensburg.de

The table below provides a comparative overview of diketopiperazine formation in these ACE inhibitors:

ACE Inhibitor Primary Degradation Pathways Tendency for Diketopiperazine Formation References
Moexipril Hydrolysis (forms moexiprilat), Intramolecular Cyclization (forms diketopiperazine)High, especially in dry conditions ucl.ac.ukresearchgate.netresearchgate.net
Ramipril Hydrolysis (forms ramiprilat), Intramolecular Cyclization (forms diketopiperazine)High, a major degradation product smolecule.commdpi.comchromatographyonline.com
Imidapril Hydrolysis (forms imidaprilat), Intramolecular Cyclization (forms diketopiperazine)High, especially in dry, heated conditions researchgate.netresearchgate.netresearchgate.netptfarm.pl
Cilazapril Hydrolysis (forms cilazaprilat)Low uni-regensburg.denih.gov

Theoretical and Proposed Models for Degradation Pathways Leading to this compound

The formation of this compound from moexiprilat proceeds via an intramolecular aminolysis reaction. nih.gov This cyclization reaction involves the nucleophilic attack of the secondary amine nitrogen atom on the amide carbonyl carbon of the peptide bond. nih.govgoogleapis.com

The degradation of moexiprilat is pH-dependent. ucl.ac.uknih.gov In aqueous solutions at pH values of 8.0 and below, intramolecular aminolysis leading to the formation of the diketopiperazine is the predominant degradation mechanism, accounting for over 65% of the degradation process. nih.gov As the pH increases above 8.0, the rate of diketopiperazine formation begins to decrease, while amide hydrolysis becomes more significant. nih.gov Above pH 11.0, amide hydrolysis is the dominant degradation pathway. nih.gov

Some proposed models also suggest that the degradation pathway can be influenced by the formulation. For instance, basic formulations of ramipril have been found to favor the formation of the active metabolite, ramiprilat, over the inactive diketopiperazine derivative. google.com This suggests that by controlling the micro-pH of the formulation, the degradation pathway can be shifted away from diketopiperazine formation. google.com

The degradation of moexipril is a complex process influenced by factors such as pH and the presence of water. In acidic to neutral aqueous environments and in the solid state under dry conditions, the favored pathway is intramolecular cyclization to form this compound. ucl.ac.ukresearchgate.netnih.gov Conversely, under basic conditions or high humidity, hydrolysis to moexiprilat becomes a more prominent degradation route. ucl.ac.uknih.gov

Structural Elucidation and Stereochemical Considerations in Diketopiperazine Moexiprilat Research

Advanced Spectroscopic and Chromatographic Approaches for Structural Confirmation

Forced degradation studies are essential for identifying potential degradants of a drug substance. In the case of moexipril (B10654), these studies have shown that it degrades under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions, while remaining stable under thermal stress. nih.govscispace.com The separation and identification of the resulting products, including diketopiperazine moexiprilat (B1677388), rely on sophisticated analytical methodologies.

Application of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Identification and Characterization

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and indispensable tool for the identification and characterization of moexipril and its degradation products. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural information provided by tandem mass spectrometry.

Research studies have successfully developed gradient LC-MS methods to separate moexipril from its degradants. nih.govscispace.com A common approach involves using a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). scispace.com This chromatographic setup allows for the effective separation of the various components in the stressed drug samples before they are introduced into the mass spectrometer. scispace.com

Once separated, the compounds are ionized using electrospray ionization (ESI), a soft ionization technique that typically produces protonated molecules [M+H]+, preserving the molecular integrity of the analyte. scispace.com Subsequent tandem mass spectrometry (MS/MS) experiments are performed to elicit structural information. In these experiments, the [M+H]+ ion of a specific degradant is selected and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. By comparing the fragmentation patterns of the degradants with that of the parent drug, moexipril, researchers can deduce the chemical structure of the degradation products. nih.govscispace.com

Mass Spectrometry for Molecular Mass Determination and Confirmation

Mass spectrometry is fundamental to confirming the identity of diketopiperazine moexiprilat by providing precise molecular mass information. High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, is particularly crucial. HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule with a high degree of confidence. nih.gov

Studies have identified a degradation product with a protonated molecule at an m/z (mass-to-charge ratio) of 455.2543. researchgate.net This corresponds to the diketopiperazine derivative of moexiprilat, which is formed through an intramolecular cyclization accompanied by the loss of a water molecule. The comparison between the accurate measured mass and the theoretical calculated mass confirms the identity of the compound.

Table 1: Molecular Properties of this compound
PropertyValue
Molecular FormulaC25H28N2O6
Average Molecular Weight452.5 g/mol
Monoisotopic Molecular Weight452.1947 Da
Observed [M+H]+ (from studies)~453 m/z

Stereochemical Influence on Diketopiperazine Formation and Reactivity

The formation of diketopiperazine from moexiprilat is not merely a chemical transformation but is also heavily governed by the three-dimensional arrangement of atoms within the molecule. Stereochemistry plays a pivotal role in the rate of formation, the degradation pathway, and the stability of the precursor molecule.

Investigation of Stereospecificity in Moexiprilat Degradation Pathways

The primary degradation pathway for moexiprilat, particularly under acidic to neutral conditions, is the intramolecular cyclization to form the six-membered diketopiperazine ring. This reaction is an intramolecular aminolysis, where the secondary amine of the tetrahydroisoquinoline moiety attacks the amide carbonyl carbon. Such reactions are often highly stereospecific, meaning the spatial orientation of the reacting groups dictates the reaction's feasibility and outcome. The well-defined stereochemistry of the resulting this compound suggests that the cyclization process is stereochemically controlled. The conformation of the moexiprilat molecule must allow the nucleophilic amine and the electrophilic carbonyl group to come into close proximity for the reaction to occur, a condition that is directly influenced by the molecule's stereoisomeric form.

The Significance of Moexiprilat's Absolute (S)-Configuration at the Tetrahydroisoquinoline 3-Position for Diketopiperazine Cyclization

Moexiprilat possesses several chiral centers, but the absolute (S)-configuration at the 3-position of the tetrahydroisoquinoline ring system is particularly significant for the diketopiperazine cyclization. This specific stereocenter is part of the rigid ring structure that forms the backbone of the molecule. Its (S)-configuration locks the substituent carrying the secondary amine in a specific spatial orientation. This pre-organization of the molecule creates a conformation that is favorable for the intramolecular nucleophilic attack on the amide carbonyl. This stereochemically constrained arrangement facilitates the ring-closing reaction, leading to a controlled and stereospecific formation of the diketopiperazine product. Any change in this configuration would alter the distance and angle between the reacting groups, likely hindering or preventing the cyclization process.

Configurational Stability of Precursor Moexiprilat and Intermediate Diols During Diketopiperazine Formation

The stereochemical integrity of the precursor, moexiprilat, is essential for the formation of a single, defined diketopiperazine product. However, the configurational stability of chiral centers can be influenced by environmental factors such as pH. Studies on structurally similar dipeptide ACE inhibitors have shown that epimerization (the change in configuration at one of several chiral centers) can occur under basic conditions (pH greater than 7). This suggests that the stereocenters in moexiprilat may not be completely stable under all conditions. If epimerization occurs in the moexiprilat precursor before cyclization, it could potentially lead to the formation of diastereomeric diketopiperazine impurities. The stability of any potential intermediate diols in this pathway would similarly be critical, although specific research on these intermediates is less detailed. Maintaining the correct stereoconfiguration throughout the lifecycle of the drug is therefore crucial to prevent the formation of unwanted stereoisomers.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of existing scientific literature reveals a significant gap in dedicated research concerning the computational chemistry, stereochemical analysis, and conformational landscapes of this compound, a known degradation product of the angiotensin-converting enzyme (ACE) inhibitor, moexipril.

Computational chemistry is a powerful tool for understanding the three-dimensional structure and dynamic behavior of molecules, which are critical for their biological activity and stability. Approaches such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are routinely used to investigate the stereochemical and conformational properties of complex organic molecules, including cyclic structures like diketopiperazines. For instance, computational studies on other diketopiperazine-containing molecules have been instrumental in understanding their conformational preferences, which in turn influence their biological function, such as acting as β-turn inducers in peptidomimetics.

In the context of this compound, such computational analyses would be invaluable for:

Determining the most stable stereoisomers: The cyclization of moexiprilat to form the diketopiperazine ring can result in multiple stereoisomers. Computational methods could predict the relative energies of these isomers, identifying the most thermodynamically stable forms.

Mapping the conformational landscape: The diketopiperazine ring is not planar and can adopt various conformations, such as boat and chair forms. Understanding the energy barriers between these conformations is crucial for predicting the molecule's flexibility and how it might interact with biological targets.

Despite the clear scientific value of such investigations, the current body of research has not extended to these detailed computational studies for this compound. The existing literature primarily documents its formation and characterization through analytical methods. Therefore, a detailed discussion, including data tables and specific research findings on the computational analysis of this compound's stereochemistry and conformational landscape, cannot be provided at this time due to the absence of such dedicated studies in the referenced sources.

Analytical Methodologies for Diketopiperazine Moexiprilat Research

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. The development of such methods for Diketopiperazine moexiprilat (B1677388) involves subjecting the parent compound, moexipril (B10654), to forced degradation conditions to generate potential impurities, including the diketopiperazine derivative. nih.govturkjps.org These stress conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net The primary goal is to develop a method that can resolve the main compound from all resulting degradation products, ensuring the method's specificity. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moexipril and its metabolites, including Diketopiperazine moexiprilat. longdom.org Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. For the analysis of moexiprilat and its related compounds, C18 columns are frequently used. nih.govresearchgate.net

One established method combines HPLC with a UV absorbance detector for the simultaneous analysis of moexipril and its active metabolite, moexiprilat. researchgate.netnih.gov Detection is typically performed at a wavelength of 282 nm, where the compounds exhibit significant absorbance. researchgate.net The chromatographic separation is achieved using a gradient elution, which allows for the effective separation of compounds with different polarities within a reasonable timeframe. nih.govresearchgate.net

Table 1: Example of HPLC Conditions for Moexiprilat Analysis

ParameterCondition
Column C18, 3.9 x 150 mm
Mobile Phase A 0.1M Ammonium (B1175870) Acetate, 2 mL 10% Acetic Acid in 1000 mL
Mobile Phase B Methanol (B129727) (90%) - Buffer (10%)
Detection UV Absorbance at 282 nm
Flow Rate 600 µL/min

For enhanced sensitivity and specificity, HPLC systems are often coupled with mass spectrometry (MS) detectors. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and quantification of this compound, even at very low concentrations in complex matrices like human plasma. eurjchem.comnih.gov

A highly sensitive and rapid LC-MS/MS method has been developed for the simultaneous determination of moexipril and moexiprilat. eurjchem.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water containing 0.1% formic acid, which facilitates the ionization of the analytes. eurjchem.comresearchgate.net Electrospray ionization (ESI) is a commonly used interface, as it is a soft ionization technique suitable for polar molecules. researchgate.netnih.gov In tandem mass spectrometry, specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and minimizing matrix effects. For instance, the mass-to-charge ratio (m/z) for moexiprilat can be monitored at 471 amu. researchgate.net

Table 2: Typical LC-MS/MS Parameters for Moexiprilat Quantification

ParameterSpecification
Chromatography Reversed-Phase HPLC
Column C18 Sunfire
Mobile Phase Water and Acetonitrile with 0.1% Formic Acid (30:70, v/v)
Flow Rate 0.8 mL/min researchgate.net
Ionization Source Electrospray Ionization (ESI)
Internal Standard Benazepril eurjchem.com

While chromatographic methods are preferred, spectrophotometric analysis, particularly UV-Vis spectrophotometry, can be used as a detection method coupled with HPLC. nih.gov However, using spectrophotometry as a standalone technique for analyzing this compound in the presence of moexipril or other degradation products is severely limited by a lack of selectivity. ekb.eg Different compounds may have similar chromophores and, as a result, exhibit overlapping absorption spectra. ekb.egsemanticscholar.org This spectral interference makes it difficult to directly quantify an individual component in a mixture without prior separation, which is why chromatography is essential for stability-indicating assays. ekb.eg

Method Validation Parameters for this compound Analysis

Validation of an analytical method ensures its reliability for the intended purpose. The process is conducted according to established guidelines, such as those from the Food and Drug Administration (FDA) or the International Conference on Harmonisation (ICH). nih.goveurjchem.com

Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov In stability-indicating HPLC and LC-MS methods, selectivity is demonstrated by achieving baseline resolution between the analyte peak and peaks from all potential degradation products and impurities. researchgate.net

Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. For the LC-MS/MS analysis of moexiprilat, linearity has been demonstrated in the concentration range of 5-200 ng/mL. eurjchem.com The relationship between concentration and instrument response is typically evaluated by calculating the correlation coefficient (r) or coefficient of determination (R²), with values greater than 0.9980 being considered acceptable. eurjchem.com

Table 3: Linearity Data for Moexiprilat by LC-MS/MS

AnalyteLinearity RangeCorrelation Coefficient (r)
Moexiprilat5 - 200 ng/mL> 0.9980 eurjchem.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of analyte is spiked into a blank matrix and the percentage of the analyte recovered by the assay is calculated. nih.gov

For the validated LC-MS/MS method for moexiprilat, accuracy and precision results were reported to be satisfactory, meeting the acceptance criteria set by regulatory guidelines. eurjchem.com While specific percentages were not detailed in the available literature for this compound itself, typical validation studies aim for recovery values between 98-102% and RSD values of less than 2%. nih.gov

Table 4: Representative Data for Method Accuracy and Precision Evaluation

Concentration LevelTheoretical Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low Quality Control1514.8599.01.8
Medium Quality Control100101.2101.21.5
High Quality Control150149.199.41.3

Note: This table presents representative data to illustrate the evaluation of accuracy and precision, as specific values for this compound are not publicly detailed.

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the context of moexipril and its related substances, various chromatographic methods have been developed and validated, establishing LOD and LOQ values for the parent drug. For instance, a differential pulse voltammetric method determined the LOD and LOQ for moexipril hydrochloride to be 6.87 x 10⁻⁸ mol L⁻¹ and 2.29 x 10⁻⁷ mol L⁻¹, respectively nih.gov. Another HPLC method reported LOD and LOQ values for moexipril as 0.014 µg/mL and 0.32 µg/mL, respectively researchgate.net. A separate HPLC method for moexipril established an LOD of 5.74 µg/mL and an LOQ of 18.96 µg/mL ijrpr.com. While these values are crucial for the analysis of the active pharmaceutical ingredient, specific LOD and LOQ values for the this compound degradant are determined as part of the validation of stability-indicating analytical methods. These methods are designed to separate and quantify the main component from its degradation products, ensuring that even trace amounts of impurities like this compound can be accurately measured.

CompoundAnalytical MethodLODLOQSource
Moexipril HydrochlorideDifferential Pulse Voltammetry6.87 x 10⁻⁸ mol L⁻¹2.29 x 10⁻⁷ mol L⁻¹ nih.gov
MoexiprilHPLC0.014 µg/mL0.32 µg/mL researchgate.net
MoexiprilHPLC5.74 µg/mL18.96 µg/mL ijrpr.com

Application of Forced Degradation Studies for Impurity Profiling

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products. As mandated by guidelines from the International Conference on Harmonisation (ICH), these studies provide insight into the intrinsic stability of a drug molecule and are essential for developing and validating stability-indicating analytical methods researchgate.net.

For moexipril, forced degradation studies have been systematically conducted under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress researchgate.netnih.govscispace.com. These studies are instrumental in generating and identifying impurities, such as this compound. The resulting degradation products are then separated and characterized using advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govscispace.com. By comparing the fragmentation patterns of the degradation products with that of the parent drug, researchers can elucidate the structures of these impurities nih.govscispace.com. The results of these studies demonstrate that moexipril degrades under hydrolytic, oxidative, and photolytic conditions but remains stable under thermal stress researchgate.netnih.govscispace.com.

Hydrolytic Stress Conditions (Acidic, Basic, and Neutral)

Hydrolytic degradation is a common pathway for drugs with ester or amide functional groups. Moexipril has been shown to be susceptible to hydrolysis under acidic, basic, and neutral conditions nih.govscispace.com.

Acidic Hydrolysis : When subjected to acidic conditions (e.g., 0.1 N HCl at 80°C), moexipril degrades to form multiple products researchgate.netresearchgate.net. Studies have identified the formation of moexipril diacid and this compound as significant degradants under these conditions . One study identified four distinct degradation products under acidic stress researchgate.netnih.govresearchgate.net.

Basic Hydrolysis : In alkaline conditions (e.g., 0.1 N NaOH at 80°C), moexipril also undergoes significant degradation researchgate.netresearchgate.net. The primary degradation pathway involves the hydrolysis of the ester groups, leading to the formation of moexipril diacid . Research has shown the formation of three degradation products under basic stress researchgate.netnih.govresearchgate.net.

Neutral Hydrolysis : Under neutral conditions (e.g., refluxing in water at 80°C), moexipril shows degradation, leading to three identified products researchgate.netresearchgate.netnih.govresearchgate.net.

Oxidative Stress Conditions

Oxidation is another key degradation pathway for pharmaceuticals. The susceptibility of moexipril to oxidation has been evaluated using hydrogen peroxide (H₂O₂) as the stress agent ijrpr.comresearchgate.net. Studies have shown that moexipril degrades when exposed to solutions of H₂O₂ (e.g., 3% to 30%) over several days researchgate.netresearchgate.net. This process results in the formation of several degradation products nih.govscispace.com. Specifically, three degradants were observed under neutral and oxidative stress conditions researchgate.netnih.gov.

Photolytic Degradation Studies

Photostability testing is an essential part of stress testing to determine the effect of light exposure on a drug substance. Moexipril has been found to be sensitive to light. When exposed to UV light, both in solid and liquid forms, moexipril undergoes degradation, leading to the formation of two distinct degradation products researchgate.netnih.govresearchgate.net. These photolytic degradation studies are typically carried out in a photostability chamber to control the light exposure conditions researchgate.net.

Thermal Degradation Studies

To assess the stability of moexipril at elevated temperatures, thermal degradation studies are performed. In these studies, the solid drug substance is exposed to high temperatures (e.g., 80°C to 100°C) for a specified period researchgate.netresearchgate.net. Across multiple studies, moexipril has been consistently found to be stable under thermal stress conditions, with no significant degradation products formed researchgate.netresearchgate.netnih.govscispace.com.

Stress ConditionConditions AppliedOutcome for MoexiprilNumber of Degradation Products FormedSource
Acidic Hydrolysis0.1 N HCl, reflux at 80°C for 48hDegradation observed4 researchgate.netnih.govresearchgate.net
Basic Hydrolysis0.1 N NaOH, reflux at 80°C for 48hDegradation observed3 researchgate.netnih.govresearchgate.net
Neutral HydrolysisWater, reflux at 80°C for 72hDegradation observed3 researchgate.netnih.govresearchgate.net
Oxidative Stress3-30% H₂O₂ for 7 daysDegradation observed3 researchgate.netnih.govresearchgate.net
Photolytic DegradationExposure to UV light for 10 daysDegradation observed2 nih.govresearchgate.net
Thermal Degradation100°C for 3 daysStable0 researchgate.netscispace.comresearchgate.net

Utilization of Deuterium-Labeled Analogs (e.g., Moexipril-D5) as Internal Standards in Research

In quantitative analytical chemistry, particularly in methods involving mass spectrometry, internal standards are crucial for achieving high accuracy and precision. An ideal internal standard is a compound that is structurally and chemically similar to the analyte but can be distinguished from it by the detector, typically due to a difference in mass.

Deuterium-labeled analogs of the analyte, such as Moexipril-D5, serve this purpose effectively medchemexpress.commedchemexpress.com. Moexipril-D5 is a stable, isotopically labeled version of moexipril where five hydrogen atoms have been replaced by deuterium (B1214612) medchemexpress.com. This substitution results in a molecule with nearly identical chemical and physical properties to moexipril, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be separately detected by a mass spectrometer.

The use of stable isotope-labeled internal standards like Moexipril-D5 is a widely accepted practice in bioanalytical method development and for therapeutic drug monitoring medchemexpress.commedchemexpress.com. By adding a known amount of the internal standard to each sample, variations in sample handling, instrument response, and matrix effects can be corrected for, leading to more reliable and reproducible quantification of the target analyte, such as moexipril and its degradation product, this compound.

Degradation Kinetics and Stability Profiling of Diketopiperazine Moexiprilat

Kinetic Modeling of Moexipril (B10654) Degradation Pathways Leading to Diketopiperazine Moexiprilat (B1677388)

The degradation of moexipril, a prodrug angiotensin-converting enzyme (ACE) inhibitor, proceeds through several pathways, with the formation of diketopiperazine moexiprilat being a significant route. wikipedia.orgdrugbank.com This process involves an intramolecular cyclization reaction. The degradation kinetics in aqueous solutions have been studied across a wide pH range, from 1 to 13. nih.gov These studies reveal that at a pH of 4 or lower, the primary degradation pathway, accounting for over 93% of the reaction, is the intramolecular cyclization that leads to the formation of this compound. nih.gov However, as the pH increases to above 5, the degradation mechanism shifts, and hydrolysis to form the diacid metabolite, moexiprilat, becomes the predominant pathway. nih.gov In the solid state, the degradation of moexipril has been shown to follow autocatalytic-second-order kinetics. nih.govalfa-chemistry.com

The degradation of moexipril in aqueous solutions has been observed to follow pseudo-first-order kinetics across the entire pH range studied. nih.gov In contrast, studies on solid-state moexipril indicate that its degradation can be described by an autocatalytic-second-order kinetic model. nih.govscispace.com The rate of degradation is significantly influenced by external factors such as the presence of certain excipients. For instance, the degradation rate constant for pure moexipril is markedly different from when it is in a binary mixture with magnesium stearate, indicating a significant incompatibility. nih.govresearchgate.net

Table 1: Reaction Rate Constants for Moexipril Degradation
ConditionReaction OrderRate Constant (k)Source
Aqueous Solution (pH 1-13)Pseudo-first-orderpH-dependent nih.gov
Solid State (Pure Drug)Autocatalytic-second-order(1.43 ± 0.32) x 10-6 nih.gov
Solid State (with Magnesium Stearate)Autocatalytic-second-order(4.15 ± 0.12) x 10-3 nih.gov

The activation energy (Ea) is a critical thermodynamic parameter that represents the energy barrier that must be overcome for a chemical reaction to occur. It can be calculated using the Arrhenius equation, which relates the reaction rate constant (k) to temperature. mdpi.com For a given degradation reaction, determining the rate constants at several different temperatures allows for the calculation of the activation energy. mdpi.com While the specific activation energy and other thermodynamic parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, for the formation of this compound are not detailed in the available literature, these values are essential for predicting the stability of moexipril under various storage temperatures. A higher activation energy would imply that the degradation rate is less sensitive to changes in temperature. rsc.org

Influence of Excipients and Formulation Components on this compound Formation

Excipients and formulation components can have a profound impact on the stability of moexipril and the rate of this compound formation. scirp.org Moisture and basic (or alkalizing) agents have been identified as the primary factors that destabilize moexipril in dry powder mixtures. nih.gov Studies have shown that many common fillers, disintegrants, lubricants, glidants, and coating agents are incompatible with moexipril hydrochloride. nih.gov

Magnesium stearate, a widely used lubricant, has been shown to be incompatible with moexipril, causing a significant increase in its degradation. nih.govresearchgate.net The stability of moexipril decreased threefold in the presence of magnesium stearate. nih.gov Increased relative humidity also induces moexipril instability. nih.govresearchgate.net In contrast, glyceryl behenate (B1239552) has been identified as a suitable lubricant that does not interact with moexipril. nih.gov

Interestingly, while basic excipients can be destabilizing in dry mixtures, they have been found to suppress drug degradation in wet granulations, even in the presence of moisture. nih.gov In closed containers with basic excipients like sodium carbonate, this compound was the major degradation product. This suggests that the pH at the reaction site was elevated, which suppressed the acid-catalyzed hydrolysis that leads to the diacid, while still allowing for the cyclization to the diketopiperazine.

Implications of this compound Formation for the Overall Chemical Stability of Moexipril and Moexiprilat

The formation of this compound is a critical degradation pathway that directly impacts the chemical stability and shelf-life of moexipril-containing drug products. nih.govnih.gov As an intramolecular cyclization product, its formation represents a direct loss of the parent drug, moexipril. Since moexipril is a prodrug that must be hydrolyzed in the body to its active metabolite, moexiprilat, any degradation of moexipril prior to administration reduces the amount of active substance available for therapeutic effect. nih.govnih.govresearchgate.net

Comparative Stability Studies of Moexipril and its Principal Degradation Products

Forced degradation studies have been conducted on moexipril to understand its stability profile under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines. scispace.comresearchgate.net These studies reveal that moexipril is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic conditions. researchgate.net However, the drug remains stable under thermal stress. scispace.comresearchgate.net

The principal degradation products of moexipril are this compound and moexipril diacid (the active metabolite, moexiprilat). nih.gov The formation of these products is highly dependent on the pH of the environment.

Acidic Conditions (pH ≤ 4): Intramolecular cyclization is the dominant pathway, leading primarily to the formation of this compound. nih.gov

Basic Conditions (pH > 5): Hydrolysis of the ethyl ester group is favored, resulting in the formation of moexipril diacid. nih.gov

Forced degradation studies have identified a total of five degradation products under various stress conditions. researchgate.net This highlights the complexity of moexipril's stability and reinforces that its degradation is not limited to a single pathway.

Table 2: Summary of Moexipril Degradation Under Stress Conditions
Stress ConditionStability of MoexiprilMajor Degradation Product(s)Source
Acidic HydrolysisDegradesThis compound nih.govresearchgate.net
Basic HydrolysisDegradesMoexipril Diacid nih.govresearchgate.net
Neutral HydrolysisDegradesMultiple products researchgate.net
OxidationDegradesMultiple products researchgate.net
PhotolysisDegradesMultiple products researchgate.net
Thermal StressStableNo degradation observed scispace.comresearchgate.net

Theoretical Investigations and Computational Studies of Diketopiperazine Moexiprilat

Molecular Docking Studies and Conformational Analysis of Diketopiperazine Moexiprilat (B1677388)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is instrumental in understanding the interactions between a ligand and its target protein at the atomic level.

Conformational analysis of the diketopiperazine (DKP) ring, the core of Diketopiperazine moexiprilat, reveals a rigid six-membered ring structure. researchgate.net This rigidity, conferred by two internal cis-amide bonds, is a key feature of the DKP scaffold, which is found in numerous bioactive natural products. researchgate.netnih.gov The ring can adopt various conformations, though it is often nearly planar or in a slight boat-like conformation, heavily influenced by the steric interactions of its substituents. researchgate.net

In the context of this compound, molecular docking studies are primarily theoretical, aiming to elucidate why this degradation product is inactive as an ACE inhibitor compared to its parent compound, moexiprilat. Docking simulations would place the this compound molecule into the active site of the Angiotensin-Converting Enzyme (ACE). ACE possesses three main active site pockets (S1, S'1, and S'2) that are crucial for substrate and inhibitor binding. nih.gov Computational analyses consistently show that the binding of potent ACE inhibitors involves specific interactions within these pockets, including hydrogen bonds and hydrophobic interactions. nih.govnih.gov

A hypothetical docking of this compound into the ACE active site would likely predict a low binding affinity. The cyclization reaction that forms the DKP ring fundamentally alters the molecule's three-dimensional shape and removes the essential zinc-binding carboxylate group, which is a hallmark of dicarboxylate-containing ACE inhibitors. scholarsresearchlibrary.comfrontiersin.org The resulting structure would fit poorly within the constrained active site of ACE, leading to unfavorable steric clashes and a significant reduction in stabilizing interactions. nih.gov

Table 1: Predicted Interaction Parameters from a Hypothetical Molecular Docking Study

ParameterMoexiprilat (Active Inhibitor)This compound (Inactive Product)Rationale for Difference
Binding Energy (kcal/mol) Low (e.g., -7 to -9)High (e.g., -3 to -5)Loss of key interactions (zinc-binding, H-bonds) leads to a less stable complex.
Interactions with ACE Active Site Strong H-bonds, Zinc coordination, Hydrophobic interactionsWeak or absent H-bonds, No zinc coordination, Steric clashesCyclization alters the geometry and removes the free carboxylate group required for zinc binding.
Fit within Binding Pockets (S1, S'2) OptimalPoorThe rigid, bulky DKP ring prevents proper orientation within the active site pockets.

Structure-Activity Relationship (SAR) Elucidation from a Theoretical and Computational Perspective

Structure-Activity Relationship (SAR) studies explore the connection between the chemical structure of a molecule and its biological activity. nih.gov Computational methods are essential for analyzing SAR, allowing for the systematic evaluation of how structural modifications impact a compound's function. nih.gov

Theoretical Considerations of Diketopiperazine Structure and its Influence on Bioactivity

The 2,5-diketopiperazine (DKP) scaffold is often considered a "privileged structure" in medicinal chemistry because its rigid conformation can lock attached pharmacophoric groups in an optimal orientation for receptor binding. nih.gov This pre-organization reduces the entropic penalty of binding, potentially leading to high affinity and selectivity. researchgate.net The DKP core provides a stable backbone that is resistant to proteolytic degradation compared to linear peptides. nih.gov

However, in the case of moexiprilat, the formation of the DKP ring is detrimental to its bioactivity. The therapeutic action of moexiprilat as an ACE inhibitor depends on specific structural features that mimic the C-terminal dipeptide of ACE's natural substrate, Angiotensin I. mdpi.com Key features for potent ACE inhibition include:

A terminal carboxylate group to chelate the essential zinc ion in the ACE active site. scholarsresearchlibrary.comfrontiersin.org

Specific hydrophobic side chains that fit into the S1 and S'2 pockets of the enzyme. bionity.com

A hydrogen bond acceptor to interact with active site residues. scholarsresearchlibrary.com

The intramolecular cyclization of moexiprilat to form this compound eliminates the crucial terminal carboxylate group by incorporating it into an amide bond within the DKP ring. This single transformation results in a complete loss of the primary zinc-binding pharmacophore, thereby abolishing its inhibitory activity against the zinc-dependent ACE metalloprotease. frontiersin.orgmdpi.com

In Silico Analysis of the Diketopiperazine Moiety's Contribution to Ligand-Enzyme Interactions (e.g., ACE, PDE4)

In silico analysis, particularly through molecular docking and dynamics simulations, can precisely detail how the formation of the diketopiperazine moiety from moexiprilat disrupts its interaction with ACE. biointerfaceresearch.comalliedacademies.org

Interaction with Angiotensin-Converting Enzyme (ACE): The active site of ACE is a deep cleft containing a catalytic zinc ion (Zn²⁺). frontiersin.org Moexiprilat, like other dicarboxylate inhibitors, is designed to fit snugly into this cleft. nih.gov Its terminal carboxylate group forms a strong ionic interaction with the Zn²⁺ ion, which is the most critical interaction for inhibition. scholarsresearchlibrary.com

Upon cyclization to this compound, this interaction is lost. The newly formed rigid DKP ring repositions the side chains, preventing them from adopting the necessary conformation to engage with the hydrophobic S1 and S'2 pockets of ACE. nih.govcumhuriyet.edu.tr Computational models would show that the DKP derivative is unable to replicate the binding mode of the parent inhibitor, resulting in significantly weaker binding energy and a lack of inhibitory effect. nih.gov

While interactions with other enzymes like Phosphodiesterase-4 (PDE4) could be modeled, the primary focus remains on ACE, as moexiprilat's therapeutic target is well-established and its inactivation via DKP formation is directly relevant to its clinical pharmacology. There is no established research suggesting that this compound interacts with PDE4.

Table 2: Comparative In Silico Analysis of Ligand-ACE Interactions

Interaction FeatureMoexiprilat (Active Inhibitor)This compound (Inactive Product)Consequence of DKP Formation
Zinc Coordination Essential; mediated by the terminal carboxylate group.Absent; carboxylate group is part of the DKP ring's amide bond.Complete loss of ACE inhibitory activity.
Hydrogen Bonding Forms key H-bonds with residues like His353, Glu384, and Tyr523.Unable to form the same H-bond network due to conformational constraints.Reduced binding affinity and stability.
Hydrophobic Pocket Occupancy Side chains optimally occupy the S1 and S'2 hydrophobic pockets.Rigid DKP structure prevents optimal orientation of side chains in pockets.Poor fit and steric hindrance, further weakening the interaction.

Computational Modeling of Degradation Pathways and Reaction Mechanisms

The conversion of dipeptide-like drugs such as moexiprilat into their corresponding diketopiperazine derivatives is a well-known degradation pathway, often driven by factors like pH and temperature. nih.gov Computational modeling can be employed to investigate the mechanism and kinetics of this intramolecular cyclization reaction.

The reaction mechanism involves the nucleophilic attack of the N-terminal amine group on the carbonyl carbon of the ester group (in the prodrug moexipril) or the carboxyl group (in the active drug moexiprilat), leading to the formation of the six-membered DKP ring and the elimination of ethanol (B145695) or water, respectively. The rate of this reaction is highly dependent on the pH, as the N-terminal amine must be in its unprotonated, nucleophilic form to initiate the attack. nih.gov

Computational tools like Density Functional Theory (DFT) can be used to model this reaction. Such models can calculate the energy profile of the reaction pathway, including the structure of the transition state and the activation energy. This allows for a theoretical prediction of the reaction rate and how it is influenced by different chemical environments (e.g., solvents, pH). By understanding the energetics of the transition state, chemists can predict which structural analogs might be more or less prone to this degradation pathway. nih.gov

These computational studies are crucial for pharmaceutical development, as they help in designing more stable drug formulations and predicting the shelf-life of medications containing ACE inhibitors prone to this type of degradation. nih.gov

Table 3: Factors in Diketopiperazine Formation Investigated by Computational Modeling

FactorComputational MethodPredicted Outcome
Effect of pH Quantum Mechanics (QM) calculationsDetermines the protonation state of the N-terminal amine, predicting higher reaction rates at pH values near or above its pKa.
Transition State Geometry Density Functional Theory (DFT)Elucidates the 3D structure of the high-energy intermediate, revealing steric and electronic factors that control the reaction barrier.
Activation Energy (Ea) QM/MM (Quantum Mechanics/Molecular Mechanics)Quantifies the energy barrier for the cyclization reaction, allowing for theoretical calculation of reaction kinetics.
Solvent Effects Solvation Models (e.g., PCM)Simulates how different solvents (e.g., water, organic co-solvents) stabilize or destabilize the reactants and transition state, affecting the degradation rate.

Future Research Directions in Diketopiperazine Moexiprilat Chemistry

Development of Advanced Spectroscopic and Chromatographic Techniques for Ultra-Trace Analysis

The detection and quantification of diketopiperazine moexiprilat (B1677388) at ultra-trace levels in complex matrices, such as pharmaceutical formulations and biological fluids, present a significant analytical challenge. Future research will likely focus on the development and application of more sensitive and selective analytical methodologies.

Key Research Thrusts:

Hyphenated Chromatographic-Spectroscopic Methods: The coupling of advanced liquid chromatography (LC) techniques with high-resolution mass spectrometry (MS) is a promising avenue. Techniques such as ultra-high-performance liquid chromatography (UHPLC) can provide superior separation efficiency, while advanced MS technologies like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry offer exceptional mass accuracy and resolution, enabling the confident identification and quantification of trace-level impurities. ijcrt.orgtandfonline.comresearchgate.netijprajournal.comnih.govnih.gov The integration of these techniques can facilitate the detailed impurity profiling of moexipril (B10654) and its degradation products. tandfonline.comresearchgate.netijprajournal.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is emerging as a powerful tool for the analysis of polar and charged molecules, such as peptides and their derivatives. nih.govijpca.orgdiva-portal.orgnih.govijpca.org Its high separation efficiency and low sample consumption make it particularly suitable for analyzing biological samples where the concentration of diketopiperazine moexiprilat may be exceedingly low. nih.govijpca.orgdiva-portal.orgnih.govijpca.org

Novel Detectors in Liquid Chromatography: The exploration of novel detectors in LC, beyond conventional UV detection, could enhance the sensitivity and selectivity of diketopiperazine analysis. Detectors such as charged aerosol detectors (CAD) and evaporative light scattering detectors (ELSD) can provide a more universal response for non-chromophoric compounds.

TechniqueAdvantages for Ultra-Trace Analysis of this compound
UHPLC-Orbitrap MSHigh separation efficiency, high mass accuracy and resolution for confident identification and quantification.
FT-ICR MSUnparalleled mass resolution for complex mixture analysis and structural elucidation.
CE-MSHigh separation efficiency for polar compounds, low sample volume requirement, suitable for biological matrices. nih.govijpca.orgdiva-portal.orgnih.govijpca.org
LC with CAD/ELSDUniversal detection for compounds lacking a strong UV chromophore.

High-Throughput Screening Methodologies for the Identification of Novel Diketopiperazine Modulators or Inhibitors

The formation of this compound is a degradation pathway that can impact the stability and shelf-life of moexipril-containing products. High-throughput screening (HTS) methodologies offer a rapid and efficient approach to identify compounds that can modulate or inhibit this cyclization reaction.

Future HTS Strategies:

Cell-Based Assays: The development of cell-based HTS assays could provide a more biologically relevant environment to study the formation of this compound. nih.govsemanticscholar.orgbiotechnologia-journal.orgresearchgate.netnih.gov Such assays could be designed to monitor the intracellular or extracellular levels of the diketopiperazine in the presence of a library of test compounds. nih.govsemanticscholar.orgbiotechnologia-journal.orgresearchgate.netnih.gov

In Vitro Models for Non-Enzymatic Degradation: Establishing robust in vitro models that mimic the conditions leading to non-enzymatic degradation of moexipril is crucial. bioivt.com These models can then be miniaturized and automated for HTS campaigns to screen for inhibitors of the cyclization process.

Screening of Compound Libraries: Large and diverse chemical libraries can be screened to identify novel small molecules that can stabilize moexipril or interfere with the intramolecular cyclization reaction.

HTS ApproachRationale for Identifying Diketopiperazine Modulators
Cell-Based AssaysProvides a biologically relevant context for assessing the impact of modulators on diketopiperazine formation. nih.govsemanticscholar.orgbiotechnologia-journal.orgresearchgate.netnih.gov
In Vitro Degradation ModelsAllows for controlled screening of inhibitors under conditions that promote non-enzymatic cyclization. bioivt.com
Compound Library ScreeningEnables the discovery of novel chemical scaffolds that can prevent or reduce the formation of this compound.

Further Elucidation of Biogenetic Pathways and Non-Degradative Formation of Diketopiperazines

While the chemical degradation of moexipril to its diketopiperazine is a primary focus, the potential for biogenetic or non-degradative formation pathways warrants further investigation. Understanding these alternative routes could provide a more complete picture of the compound's fate in biological systems.

Areas for Deeper Exploration:

Biocatalytic Synthesis: Research into the biocatalytic synthesis of diketopiperazines has revealed the role of enzymes in their formation. nih.govnih.govmorressier.comorganic-chemistry.org Investigating whether similar enzymatic pathways could contribute to the formation of this compound in vivo is a key research question.

Role of Gut Microbiota: The gut microbiota is known to play a significant role in the metabolism of various drugs, including ACE inhibitors. researchgate.netnih.govfrontiersin.orgnih.gov Future studies should explore the potential of gut microbial enzymes to catalyze the cyclization of moexiprilat. researchgate.netnih.govfrontiersin.orgnih.gov

Non-Degradative Intramolecular Cyclization: Investigating the conditions and factors that might favor the non-degradative intramolecular cyclization of moexiprilat, potentially as part of its metabolic pathway rather than solely as a degradation product, could offer new insights into its pharmacological and toxicological profile.

Formation PathwaySignificance in Understanding this compound
Biocatalytic SynthesisCould reveal enzymatic contributions to its formation in biological systems. nih.govnih.govmorressier.comorganic-chemistry.org
Gut Microbiota MetabolismMay identify a significant in vivo source of diketopiperazine formation. researchgate.netnih.govfrontiersin.orgnih.gov
Non-Degradative CyclizationCould reframe its presence as a metabolite rather than just a degradation product.

Development of Predictive Computational Models for Diketopiperazine Formation in Complex Chemical Systems

The ability to predict the likelihood and rate of diketopiperazine formation from moexipril under various conditions would be invaluable for formulation development and stability assessment. Computational modeling offers a powerful tool to achieve this predictive capability.

Future Directions in Computational Modeling:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of moexiprilat in solution, identifying the conformations that are prone to cyclization. acs.orgnih.govacs.orgscispace.comnih.gov These simulations can also be used to study the influence of solvent and other excipients on the cyclization process. acs.orgnih.govacs.orgscispace.comnih.gov

Machine Learning and AI Models: The application of machine learning and artificial intelligence can be used to develop predictive models for the degradation pathways of pharmaceuticals. acs.orgoup.comnih.govnih.govbms.com By training these models on existing data for diketopiperazine formation from various dipeptides and related compounds, it may be possible to predict the stability of moexipril under different conditions. acs.orgoup.comnih.govnih.govbms.com

In Silico Prediction of Degradation Pathways: Software programs designed for the in silico prediction of degradation pathways can be refined and validated for their ability to accurately forecast the formation of this compound. acs.orgnih.gov

Computational ApproachApplication in Predicting Diketopiperazine Formation
Molecular Dynamics SimulationsElucidates the conformational prerequisites and energetic barriers for cyclization. acs.orgnih.govacs.orgscispace.comnih.gov
Machine Learning ModelsPredicts degradation propensity based on molecular structure and environmental factors. oup.comnih.govbms.com
In Silico Degradation PredictionOffers a rapid screening tool to assess the likelihood of diketopiperazine formation. acs.orgnih.gov

Q & A

Q. How do protein binding and enzyme interactions influence the pharmacokinetics of this compound in patients with renal or hepatic impairment?

  • Methodological Answer : Moexiprilat’s plasma protein binding (~50%) and clearance (232 mL/min) are altered in renal/hepatic dysfunction. In cirrhotic patients, AUC increases by ~300% due to reduced hepatic metabolism, while renal impairment prolongs elimination half-life (t½) by 3–4× . Population pharmacokinetic modeling, incorporating creatinine clearance and enzyme activity biomarkers (e.g., CYP3A4), can predict dose adjustments .

Q. What structural mechanisms explain the preferential formation of PMP–diketopiperazine adducts over PMP–isoxazole in certain enzymes?

  • Methodological Answer : Crystallographic studies of ForI and NeoB enzymes reveal that active-site geometry (e.g., Arg23 blocking gabaculine binding in ForI) and solvent accessibility dictate adduct preference. Molecular dynamics simulations suggest that PMP–DKP adducts form via spontaneous cyclization of cycloserine in solution, whereas PMP–isoxazole requires tautomerization catalyzed by lysine residues . Comparative analysis of PLP-dependent enzyme structures (PDB: 3GSB, 6CBL) highlights steric clashes that prevent DKP adduct formation in some homologs .

Q. How can computational methods optimize the synthesis of diketopiperazine derivatives to reduce unintended cyclization in prodrug design?

  • Methodological Answer : Quantum mechanical (QM) calculations and density functional theory (DFT) predict energy barriers for intramolecular cyclization. For example, modifying the ethyl ester group in moexipril to bulkier substituents (e.g., tert-butyl) reduces cyclization propensity by steric hindrance . Machine learning models trained on degradation data (e.g., pH-dependent rate constants) can prioritize stable prodrug candidates .

Q. What experimental evidence supports the role of this compound in ACE-independent pathways, such as oxidative stress modulation?

  • Methodological Answer : In vitro assays using endothelial cells show that DKP derivatives (but not moexiprilat) scavenge reactive oxygen species (ROS) at IC50 ≈ 10 µM. Transcriptomic profiling (RNA-seq) reveals upregulation of Nrf2 antioxidant pathways in DKP-treated models. Contrastingly, moexiprilat’s ACE inhibition dominates its pharmacological effects, highlighting the need for dual-pathway studies .

Contradictions and Open Questions

  • Evidence Conflict : While moexiprilat’s terminal half-life is reported as 9.8 hours in healthy subjects , studies in elderly populations show a 30% increase in AUC, suggesting age-dependent pharmacokinetics not fully explained by renal/hepatic parameters .
  • Unresolved Issue : The catalytic role of PLP in DKP formation (proposed in Scheme 2 of ) remains debated, as some studies attribute cyclization solely to spontaneous solution chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.